1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone
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Overview
Description
1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by its thiazole ring substituted with a methyl group, an isopropylamino group, and an ethanone group. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
The synthesis of 1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various reagents. One common method includes the use of heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive positions on the thiazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiazole derivatives.
Scientific Research Applications
1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Industry: Thiazole compounds are used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone involves its interaction with various molecular targets and pathways. Thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The specific molecular targets and pathways depend on the particular derivative and its application.
Comparison with Similar Compounds
1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What makes this compound unique is its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness allows it to be used in specialized applications where other thiazole derivatives may not be as effective.
Properties
IUPAC Name |
1-[4-methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-5(2)10-9-11-6(3)8(13-9)7(4)12/h5H,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMPHSNPKAJPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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